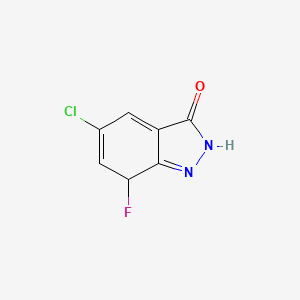
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound’s structure includes a fused benzene and pyrazole ring, with chlorine and fluorine substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be achieved through several methods:
Transition Metal Catalyzed Reactions: This method involves the use of transition metals like copper or palladium to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: This approach involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Metal-Free Synthesis: This method includes the use of azidobenzaldehydes and amines to form the indazole ring without the need for metal catalysts.
Chemical Reactions Analysis
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substituents like chlorine and fluorine can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It is used to study various biological pathways and molecular targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biological pathways. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandins .
Comparison with Similar Compounds
3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- can be compared with other indazole derivatives, such as:
5-Chloro-7-methyl-1,2-dihydro-3H-indazol-3-one: This compound has a methyl group instead of a fluorine atom, which may affect its biological activity and chemical properties.
3-Amino-N-phenyl-1H-indazole-1-carboxamide: This derivative has an amino and carboxamide group, which can lead to different biological activities.
The unique combination of chlorine and fluorine substituents in 3H-Indazol-3-one, 5-chloro-7-fluoro-1,2-dihydro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H4ClFN2O |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4ClFN2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2,5H,(H,11,12) |
InChI Key |
WXRZAAVDLXFXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=NNC2=O)C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















